Triphenylphosphine sulfide

Descripción general

Descripción

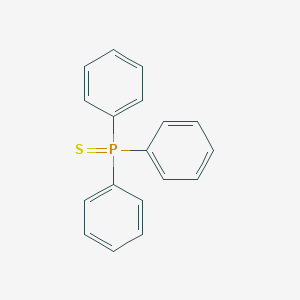

. It is a colorless solid that is soluble in various organic solvents. Structurally, it resembles its oxide counterpart, triphenylphosphine oxide, and exhibits idealized C3 point group symmetry . This compound is weakly nucleophilic at the sulfur atom and is used in various chemical applications .

Métodos De Preparación

Triphenylphosphine sulfide can be synthesized through several methods:

Análisis De Reacciones Químicas

Triphenylphosphine sulfide undergoes various chemical reactions:

Oxidation: It can be oxidized to form triphenylphosphine oxide.

Substitution: It reacts with epoxides to form episulfides (thiiranes) and with ketenes to form thioketenes.

Common Reagents and Conditions: Typical reagents include elemental sulfur and various organic solvents.

Major Products: The major products formed include episulfides, thioketenes, and triphenylphosphine oxide.

Aplicaciones Científicas De Investigación

Organic Synthesis

Reagent in Organic Transformations

Ph₃PS is widely utilized as a reagent in organic synthesis. It facilitates the conversion of epoxides to episulfides, a reaction that is valuable in the synthesis of sulfur-containing compounds:

Additionally, it reacts with ketenes to generate thioketenes:

These transformations are crucial for developing new materials and pharmaceuticals .

Analytical Chemistry

Detection of Sulfur Compounds

In analytical chemistry, this compound serves as an important reagent for detecting various sulfur compounds. It reacts with elemental sulfur and labile organosulfur compounds to form Ph₃PS, which can be quantified using gas chromatography. This application is particularly relevant in the petroleum industry for analyzing sulfur levels in fuels .

Medicinal Chemistry

Potential Therapeutic Applications

Research indicates that compounds containing P=S bonds, including Ph₃PS, exhibit potential therapeutic properties. They are being explored for their roles as ligands in medicinal chemistry and as components in drug design due to their ability to interact with biological targets .

Case Study 1: Synthesis and Application in Fluorination Reactions

A recent study demonstrated the photochemical reaction of SF₆ with phosphines, resulting in the formation of difluorophosphoranes and this compound. The process was scalable and produced a mixture referred to as TPP-Fluor, which showed promise as a fluorination reagent .

Case Study 2: Environmental Analysis

This compound was employed in a study aimed at determining trace levels of elemental sulfur in gasoline. The method involved derivatization with Ph₃PS followed by gas chromatography, highlighting its utility in environmental monitoring and quality control within the fuel industry .

Summary of Applications

| Application Area | Description |

|---|---|

| Organic Synthesis | Conversion of epoxides to episulfides; reaction with ketenes to form thioketenes |

| Analytical Chemistry | Detection of sulfur compounds using gas chromatography |

| Medicinal Chemistry | Potential therapeutic applications; role as ligands in drug design |

| Environmental Monitoring | Analysis of sulfur levels in fuels |

Mecanismo De Acción

The mechanism of action of triphenylphosphine sulfide involves its weak nucleophilicity at the sulfur atom. This property allows it to participate in substitution reactions, such as the conversion of epoxides to episulfides . The molecular targets and pathways involved in these reactions are primarily related to its interaction with electrophilic centers in the reactants.

Comparación Con Compuestos Similares

Triphenylphosphine sulfide is often compared with its oxide counterpart, triphenylphosphine oxide. Both compounds share similar structural features but differ in their reactivity and applications:

Triphenylphosphine Oxide: This compound is more commonly used as a byproduct in various reactions and has different reactivity compared to this compound.

Similar Compounds: Other similar compounds include triphenylphosphine selenide and triphenylphosphine telluride, which also exhibit unique reactivity due to the presence of different chalcogen atoms.

Actividad Biológica

Triphenylphosphine sulfide (TPPS) is a compound with significant biological activity, primarily due to its role in redox chemistry and its interactions with various biological molecules. This article reviews the synthesis, biological properties, and potential applications of TPPS, supported by relevant research findings and case studies.

This compound is synthesized by the reaction of triphenylphosphine (PPh₃) with elemental sulfur (S₈). This reaction is characterized by its rapid kinetics and high yield under mild conditions, making TPPS a valuable compound in organic and medicinal chemistry . The biological relevance of TPPS arises from its ability to act as a sulfur donor and its interactions with thiols and other nucleophiles.

2. Synthesis of this compound

The synthesis of TPPS can be achieved efficiently through the following reaction:

This reaction typically occurs in a suitable solvent such as dichloromethane or toluene at room temperature, yielding TPPS in high purity within minutes . The process is notable for its simplicity and effectiveness, which allows for easy scalability.

TPPS exhibits various biological activities, primarily attributed to its redox properties. It can participate in the reduction of persulfides to thiols, thus influencing cellular redox states. The compound has been shown to generate hydrogen sulfide (H₂S) upon reaction with certain substrates, which is known for its signaling roles in biological systems .

3.2 Antioxidant Properties

TPPS demonstrates antioxidant activity, which may be linked to its ability to stabilize reactive sulfur species. Research indicates that TPPS can protect cells from oxidative stress by scavenging free radicals and modulating redox-sensitive signaling pathways .

3.3 Case Studies and Applications

- Inhibition of Cancer Cell Proliferation : A study explored the effects of TPPS on cancer cell lines, revealing that it could inhibit cell growth through induction of apoptosis. The mechanism was associated with increased levels of reactive oxygen species (ROS) within the cells .

- Neuroprotective Effects : Another investigation into the neuroprotective properties of TPPS showed that it could mitigate neuronal damage in models of oxidative stress, suggesting potential applications in neurodegenerative diseases .

4.1 Spectroscopic Characterization

The structural characterization of TPPS has been conducted using various spectroscopic techniques, including NMR and IR spectroscopy. These studies confirm the presence of the characteristic P=S bond and provide insights into the electronic environment surrounding the phosphorus atom.

| Spectroscopic Data | Value |

|---|---|

| Chemical Shift ( NMR) | 43.3 ppm |

| (IR) | 2500 cm |

4.2 Reactivity with Biological Molecules

TPPS has been shown to react with thiols, leading to the formation of mixed disulfides and other sulfur-containing products. This reactivity is crucial for understanding its role in biological systems where thiol modifications are prevalent.

5. Conclusion

This compound is a compound of considerable interest due to its diverse biological activities, particularly as a redox-active species capable of influencing cellular processes through sulfur donation and antioxidant mechanisms. Ongoing research continues to uncover its potential therapeutic applications in areas such as cancer treatment and neuroprotection.

Q & A

Basic Research Questions

Q. What are the optimal laboratory conditions for synthesizing Triphenylphosphine sulfide (TPPS) from triphenylphosphine (PPh₃) and elemental sulfur (S₈)?

- Methodological Answer : TPPS is synthesized via a rapid, room-temperature reaction between equimolar amounts of PPh₃ and S₈ in moderately polar solvents (e.g., chloroform, toluene, or dichloromethane). Key parameters include:

- Solvent Volume : 5 mL per 10 mmol of reactants.

- Reaction Time : <1 minute under vigorous stirring, with slight exothermicity (~40°C).

- Purification : Simple filtration followed by methanol washing (3 × 2 mL) yields white crystalline TPPS with ~88% purity .

- Scalability : The method is scalable, with consistent yields in both 1 mmol and 10 mmol reactions .

Q. How can researchers verify the purity and structural integrity of synthesized TPPS?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use ¹H, ¹³C, and ³¹P NMR to confirm the absence of unreacted PPh₃ or sulfur. For example, ³¹P NMR shows a distinct shift from δ 23 ppm (PPh₃) to δ 52 ppm (TPPS) .

- Melting Point : Pure TPPS melts at 161–163°C; deviations indicate impurities .

- Elemental Analysis : Match experimental C, H, P, and S percentages to theoretical values (e.g., C: 73.44%, H: 5.14%, P: 10.51%, S: 10.89%) .

Q. What safety protocols are critical when handling TPPS?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves and safety goggles to prevent skin/eye contact (R21/22 hazard) .

- Ventilation : Use fume hoods to avoid inhalation of fine particles.

- Waste Management : Dispose of TPPS-contaminated solvents as hazardous waste due to its sulfur content .

Advanced Research Questions

Q. What mechanistic insights explain the rapid formation of TPPS under solvent-free conditions?

- Methodological Answer : The reaction proceeds via nucleophilic attack of PPh₃ on S₈, forming a bidentate phosphonium-sulfur intermediate (A). Subsequent attacks by additional PPh₃ molecules cleave the S₈ ring, releasing TPPS as the sole product. The rate-determining step is the initial nucleophilic attack, which is concentration-dependent and favored in high-concentration systems (e.g., minimal solvent). Computational studies suggest solvent polarity impacts reactivity, with non-polar solvents like toluene accelerating the reaction .

Q. How can TPPS be applied in synthesizing uranium(IV) sulfide complexes?

- Methodological Answer : TPPS acts as a sulfur donor in reductive S-transfer reactions. For example, reacting TPPS with U(III) siloxide complexes ([U(OSi(OtBu)₃)₄K]) produces terminal U(IV) sulfide complexes (e.g., [SU(OSi(OtBu)₃)₄K₂]₂). Key steps include:

- Stoichiometry : Use 0.5 equivalents of TPPS to avoid over-sulfurization.

- Characterization : Monitor reaction progress via X-ray crystallography and UV-vis spectroscopy to confirm U(IV)-S bond formation .

Q. What role does TPPS play in environmental remediation of SF₆, a potent greenhouse gas?

- Methodological Answer : Under electrochemical or photochemical conditions, PPh₃ reduces SF₆ to generate TPPS and triphenylphosphine oxide (Ph₃P=O). Optimize conditions using:

- Electrolyte : Tetrabutylammonium hexafluorophosphate (TBAPF₆) in acetonitrile.

- Current Density : 10 mA/cm² for 12 hours achieves >70% SF₆ conversion.

- Byproduct Management : Separate TPPS and Ph₃P=O via column chromatography for reuse in fluorination reactions .

Q. How do solvent polarity and reaction scale affect TPPS synthesis efficiency?

- Methodological Answer :

- Solvent Effects : Non-polar solvents (toluene, xylene) enhance reaction rates due to better S₈ solubility, while polar solvents (DMF, DMSO) hinder reactivity .

- Scale-Up Challenges : At >50 mmol scales, localized exothermicity can cause side reactions. Mitigate by:

- Temperature Control : Use ice baths during reagent mixing.

- Stirring Efficiency : Optimize mechanical stirring to ensure homogeneous mixing .

Propiedades

IUPAC Name |

triphenyl(sulfanylidene)-λ5-phosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15PS/c20-19(16-10-4-1-5-11-16,17-12-6-2-7-13-17)18-14-8-3-9-15-18/h1-15H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYNGFCUGSYEOOZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)P(=S)(C2=CC=CC=C2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15PS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10192046 | |

| Record name | Phosphine sulfide, triphenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10192046 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

294.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless crystalline solid; [Alfa Aesar MSDS] | |

| Record name | Triphenylphosphine sulfide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21795 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

3878-45-3 | |

| Record name | Triphenylphosphine sulfide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3878-45-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Triphenylphosphine sulfide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003878453 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Triphenylphosphine sulfide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62216 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phosphine sulfide, triphenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10192046 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Triphenylphosphine sulphide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.280 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Triphenylphosphine sulfide | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q68E5JRQ8V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.